REACTION_SMILES
|
[Br-:1].[CH2:2]([CH3:3])[Mg+:4].[CH3:19][CH2:20][O:21][CH2:22][CH3:23].[Cl-:17].[Cl:5][c:6]1[s:7][c:8]2[c:9]([n:10]1)[c:11]([Cl:16])[cH:12][c:13]([F:15])[cH:14]2.[NH4+:18]>>[CH2:2]([CH3:3])[c:6]1[s:7][c:8]2[c:9]([n:10]1)[c:11]([Cl:16])[cH:12][c:13]([F:15])[cH:14]2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Br-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC[Mg+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Fc1cc(Cl)c2nc(Cl)sc2c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[NH4+]
|
Name
|
|
Type
|
product
|
Smiles
|
CCc1nc2c(Cl)cc(F)cc2s1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |